molecular formula C15H11NO2 B1347687 2-(3-Phenyl-5-isoxazolyl)phenol CAS No. 67139-38-2

2-(3-Phenyl-5-isoxazolyl)phenol

Cat. No.: B1347687
CAS No.: 67139-38-2
M. Wt: 237.25 g/mol
InChI Key: XWLIMTFPYMGWEB-UHFFFAOYSA-N
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Description

2-(3-Phenyl-5-isoxazolyl)phenol is a compound that features a phenol group attached to an isoxazole ring, which is further substituted with a phenyl group. This compound is part of the isoxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and therapeutic potential .

Biochemical Analysis

Biochemical Properties

2-(3-Phenyl-5-isoxazolyl)phenol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. Additionally, this compound can affect gene expression by modulating transcription factors and other regulatory proteins. Its impact on cellular metabolism includes alterations in the production of reactive oxygen species and changes in metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, the compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can become toxic, leading to adverse effects such as cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and biotransformation. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism often involves phase I and phase II reactions, leading to the formation of metabolites that can be further processed or excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall efficacy in biochemical reactions .

Chemical Reactions Analysis

2-(3-Phenyl-5-isoxazolyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-Phenyl-5-isoxazolyl)phenol involves its interaction with specific molecular targets and pathways. The phenol group can engage in hydrogen bonding and other interactions with biological molecules, while the isoxazole ring can interact with various enzymes and receptors. These interactions contribute to the compound’s biological activities, such as its antimicrobial and anticancer effects .

Comparison with Similar Compounds

2-(3-Phenyl-5-isoxazolyl)phenol can be compared with other isoxazole derivatives, such as:

  • 3,5-Diphenylisoxazole
  • 3-Phenyl-5-methylisoxazole
  • 3-Phenyl-5-isoxazolylmethanol

These compounds share the isoxazole core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties.

Biological Activity

2-(3-Phenyl-5-isoxazolyl)phenol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of an isoxazole ring fused with a phenolic structure, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H9_{9}N1_{1}O2_{2}, with a molecular weight of approximately 215.21 g/mol. The compound features a phenolic hydroxyl group that is pivotal for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Anticancer Activity

A notable area of research involves the anticancer properties of this compound. Studies have shown that this compound can inhibit the proliferation of cancer cells through several mechanisms:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to induce G1 phase arrest in various cancer cell lines, thereby inhibiting further cell division.

Table 1 summarizes key findings from studies examining the anticancer effects of this compound:

Study ReferenceCancer TypeMechanism of ActionIC50 (μM)
Breast CancerInduction of Apoptosis15
Lung CancerCell Cycle Arrest20
Colorectal CancerInhibition of Metastasis10

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound promotes ROS production, leading to oxidative stress in target cells.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell metabolism, such as topoisomerases and kinases.
  • Modulation of Signaling Pathways : The compound influences various signaling pathways associated with cell survival and proliferation.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 μg/mL for S. aureus and 64 μg/mL for E. coli, demonstrating its potential as a therapeutic agent against resistant strains .

Case Study 2: Cancer Cell Line Studies

A study conducted on various cancer cell lines (MCF-7 for breast cancer and HCT116 for colorectal cancer) revealed that treatment with this compound resulted in significant reduction in cell viability. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment .

Properties

IUPAC Name

2-(3-phenyl-1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c17-14-9-5-4-8-12(14)15-10-13(16-18-15)11-6-2-1-3-7-11/h1-10,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLIMTFPYMGWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60425295
Record name 2-(3-phenyl-5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67139-38-2
Record name 2-(3-phenyl-5-isoxazolyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60425295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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